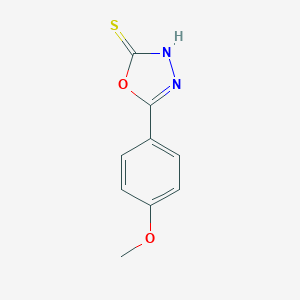

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

It’s suggested that similar compounds inhibit their targets in a substrate-specific manner . This could mean that the compound interacts with its target, altering its function and leading to changes in the cellular processes that the target is involved in .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . Inhibition of ALOX15 could potentially affect these metabolic pathways and their downstream effects .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been found to exhibit antitumor activity . This suggests that 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol could potentially have similar effects.

Análisis Bioquímico

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions could be due to the compound’s structure, which may allow it to bind to specific sites on these biomolecules.

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHZJAXROLHKEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350580 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23766-26-9 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol potentially interesting for antibacterial drug development?

A1: The research paper ["S‐Substituted Oxadiazoles: A Multi‐Faceted Approach to Synthesis, Enzyme Inhibition, and Antibacterial Properties" []] investigated a series of S-substituted derivatives of this compound for their antibacterial activity. The study found that these derivatives demonstrated promising inhibitory activity against both Gram-negative and Gram-positive bacteria, including strains like P. aeruginosa, E. coli, K. pneumoniae, S. typhi, S. aureus, and B. subtilis []. Notably, some derivatives showed high selectivity and potency against S. typhi []. This selective activity against specific bacterial strains makes these derivatives particularly interesting for further exploration as potential antibacterial agents.

Q2: How do the S-substituted derivatives of this compound compare to existing antibacterial drugs in terms of efficacy?

A2: The study compared the antibacterial activity of the synthesized derivatives to ciprofloxacin, a commonly used broad-spectrum antibiotic []. While the research indicated potent inhibitory activity of the derivatives against the tested bacterial strains, direct comparisons of efficacy are difficult to establish without further investigation into factors like minimum inhibitory concentrations (MIC) and in vivo studies []. Further research is needed to determine if these derivatives offer advantages over existing antibiotics in terms of efficacy, spectrum of activity, or resistance development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185588.png)